molecular formula C5H10O2S B1582511 3-Methylsulfolane CAS No. 872-93-5

3-Methylsulfolane

Cat. No. B1582511
CAS RN: 872-93-5
M. Wt: 134.2 g/mol
InChI Key: CMJLMPKFQPJDKP-UHFFFAOYSA-N
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Description

3-Methylsulfolane, also known as 3-Methylthiophene, is a colorless and volatile liquid with a characteristic odor. It is an organosulfur compound with a molecular formula of C5H10S and a molecular weight of 106.2 g/mol. 3-Methylsulfolane is a versatile chemical used in a variety of applications, ranging from fuel additives to industrial solvents. It is primarily used as a fuel additive in the petrochemical industry and as a solvent for organic and inorganic compounds. Additionally, 3-Methylsulfolane has been studied for its potential applications in scientific research, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

Electrolytic Solvent in Conductance Studies

3-Methylsulfolane has been evaluated as an electrolytic solvent using conductance techniques. Notably, it demonstrated notable behavior in the conductance data for various compounds, including triisoamylbutylammonium tetraphenylborate and iodide, NaBPh4, KBPh4, NaSCN, KSCN, NaI, and KI. These findings align with previous investigations of 3-methylsulfolane, highlighting its utility in conductance behavior studies in electrolytes (Rosenfarb et al., 1976).

Use in Li-ion Battery Electrolytes

Research into novel temperature-stable electrolyte mixtures for Li-ion cells identified 3-methylsulfolane as a key component. The study found that these electrolytes, used with specific cathode and anode materials, showed improved cell performance and long-term stability at elevated temperatures (Hofmann et al., 2014).

Enhancing Gas Permeability in Polymeric Membranes

Several sulfolanes, including 3-methylsulfolane, were tested as modifiers in poly(trimethylsilyl methyl methacrylate) and poly(trimethylsilyl propyne) to enhance the selectivity of CO2 permeation. 3-Methylsulfolane exhibited significant improvements in the ideal separation factors for CO2 over N2 and increased CO2 permeability coefficients, suggesting its effectiveness in gas separation applications (Li et al., 1996).

Chemical Reactions and Synthesis

3-Methylsulfolane has been studied in various chemical reactions, including its reaction with alcohols in an acidic medium to form corresponding dialkyl ethers. This research provides insights into the chemical behavior of 3-methylsulfolane and its potential applications in organic synthesis (Mukhamedova & Kursheva, 1979).

Liquid-Liquid Extraction Studies

3-Methylsulfolane has been included in studies focusing on liquid-liquid extraction, particularly in the context of mixtures involving toluene and n-heptane. Such research is crucial for understanding its potential as a solvent in the separation of aromatic and aliphatic hydrocarbons, which is significant for industrial applications (Meindersma et al., 2006).

Nucleophilic and Electrophilic Displacement Reactions

Studies on heats of displacement in sulfolane/3-methylsulfolane solutions have provided valuable data for understanding the behavior of carbenium ions and various anions in neutral compounds. This information is vital for further research in organic chemistry and reaction mechanisms (Arnett et al., 1990).

properties

IUPAC Name

3-methylthiolane 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H10O2S/c1-5-2-3-8(6,7)4-5/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMJLMPKFQPJDKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCS(=O)(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40870789
Record name Thiophene, tetrahydro-3-methyl-, 1,1-dioxide
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Molecular Weight

134.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylsulfolane

CAS RN

872-93-5
Record name 3-Methylsulfolane
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Record name Thiophene, tetrahydro-3-methyl-, 1,1-dioxide
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Record name 3-Methylsulfolane
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Record name Thiophene, tetrahydro-3-methyl-, 1,1-dioxide
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Record name Thiophene, tetrahydro-3-methyl-, 1,1-dioxide
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Record name 3-methyltetrahydrothiophene 1,1-dioxide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
201
Citations
AP Zipp - The Journal of Physical Chemistry, 1973 - ACS Publications
… In conclusion, electrolytes in 3-methylsulfolane exhibit greater association and lower mobilities than in sulfolane itself, presumably dueto the lower dielectric constant and the larger …
Number of citations: 11 pubs.acs.org
R Tatara, Y Okamoto, Y Ugata, K Ueno… - …, 2021 - jstage.jst.go.jp
… This study demonstrates that highly concentrated NaN(SO 2 F) 2 dissolved in 3-methylsulfolane (MSL) exhibits a high t Na+ value of >0.6 under anion-blocking conditions. Raman …
Number of citations: 3 www.jstage.jst.go.jp
J Rosenfarb, M Martin, C Prakash… - Journal of Solution …, 1976 - Springer
… 3-Methylsulfolane is evaluated as an electrolytic solvent utilizing conductance techniques. … with those obtained in previous investigations of 3-methylsulfolane at 30~ and 9 sulfolane. …
Number of citations: 6 link.springer.com
DR Fahey, EA Zeuch - The Journal of Organic Chemistry, 1974 - ACS Publications
… can be achieved in aqueous 3-methylsulfolane (3-methyltetra-methylenesulfone). Of the four solvent combinations listed in Table I, the aqueous 3-methylsulfolane system is clearly …
Number of citations: 56 pubs.acs.org
JW Vaughn, CF Hawkins - Journal of Chemical & Engineering …, 1964 - ACS Publications
… Unfortunately, the dipole mement of 3-methylsulfolane is unknown and is currently under … The calculated values of the dipole moments for sulfolane and 3-methylsulfolane are 4.90 D …
Number of citations: 27 pubs.acs.org
VE Cates, CE Meloan - Journal of Chromatography A, 1963 - Elsevier
… from Aldrich Chemical Co., 3-methylsulfolane, sulfolene, and 3-methylsulfolene from Phillips Petroleum Co., and methyl sulphonal from British Drug Houses Ltd. The feud.-butyl and …
Number of citations: 81 www.sciencedirect.com
SPS Yen, DH Shen, RP Vasquez… - Proceedings of the …, 1984 - books.google.com
… We have been able to cycle a 1.3 M LiAsF6/3-methylsulfolane (3Meş) Li-TiS2 cell at 60 C at current densities of 2 mA/cm2 and 1 mA/ cm2 for over 352 cycles before the cell capacity …
Number of citations: 0 books.google.com
J Li, K Tachihara, K Nagai… - Journal of applied …, 1996 - Wiley Online Library
… In this work, we prepared a series of PTMSMMAblend membranes with 3-methylsulfolane, PMSP membranes impregnated with sulfolane, and PMSP membranes blended with 3-…
Number of citations: 11 onlinelibrary.wiley.com
A Hofmann, M Schulz, S Indris, R Heinzmann… - Electrochimica …, 2014 - Elsevier
… In this study novel electrolyte formulations based on sulfolane, 3-methylsulfolane, LiTFSA, and the ionic liquid DMMA-TFSA are prepared and investigatedin NMC|C lithium ion cells. For …
Number of citations: 42 www.sciencedirect.com
SPS Yen, BJ Carter, DH Shen, RB Somoano… - Proc.-Electrochem. Soc.; …, 1983 - osti.gov
The effect of lithium electrode passivation on the performance of a secondary 1.3M LiAsF/sub 6//3-methylsulfolane Li-TiS/sub 2/ cell has been investigated. SEM, XPS, and FTIR have …
Number of citations: 0 www.osti.gov

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